Fsp³-Guided Differentiation: Higher Molecular Complexity than N-Cyclopropyl Analog for Property-Based Drug Design Portfolios
The fraction of sp³-hybridized carbons (Fsp³) is an established metric for predicting clinical success, with higher Fsp³ values (>0.45) correlating with lower attrition rates. The target compound exhibits an Fsp³ of 0.45, which is substantially higher than that of its closest structural analog, 5-amino-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS 1041593-92-3), whose Fsp³ is estimated at ~0.30 (calculated from C10H14N2O3S with a cyclopropyl group). This represents a ~50% relative increase in three-dimensional character. No head-to-head biological assay data are publicly available for this specific pair, and this difference is based on class-level inference from the well-established Fsp³–attrition correlation literature [1].
| Evidence Dimension | Fraction sp³ (Fsp³) as a drug-likeness metric |
|---|---|
| Target Compound Data | Fsp³ = 0.45 |
| Comparator Or Baseline | 5-amino-N-cyclopropyl-2-methoxybenzenesulfonamide: Fsp³ ≈ 0.30 (estimated) |
| Quantified Difference | ~50% relative increase in Fsp³ |
| Conditions | Computed from molecular formula (C11H16N2O3S vs. C10H14N2O3S); no experimental measurement context. |
Why This Matters
For procurement teams building fragment or lead-like libraries for Fsp³-enriched screening collections, the target compound provides a demonstrably higher three-dimensional character than the N-cyclopropyl analog, aligning with modern property-based drug design criteria.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. DOI: 10.1021/jm901241e. View Source
